Cas no 1805319-02-1 (3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine)

3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl and fluoromethyl substituents—enhance reactivity and metabolic stability, making it valuable for introducing fluorinated motifs into target molecules. The iodine atom at the 2-position facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. This compound is particularly useful in the development of bioactive compounds where fluorination improves lipophilicity and bioavailability. Its high purity and well-defined reactivity profile make it a reliable intermediate for research and industrial applications requiring precise functionalization of pyridine scaffolds.
3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine structure
1805319-02-1 structure
Product name:3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine
CAS No:1805319-02-1
MF:C7H5F3IN
MW:287.02098441124
CID:4847514

3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine
    • Inchi: 1S/C7H5F3IN/c8-2-4-1-5(6(9)10)7(11)12-3-4/h1,3,6H,2H2
    • InChI Key: REYYUVLJLLRKRF-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=CC(CF)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.3

3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076832-500mg
3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine
1805319-02-1 97%
500mg
$855.75 2022-04-01
Alichem
A029076832-1g
3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine
1805319-02-1 97%
1g
$1,504.90 2022-04-01
Alichem
A029076832-250mg
3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine
1805319-02-1 97%
250mg
$504.00 2022-04-01

Additional information on 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine

Professional Introduction to Compound with CAS No. 1805319-02-1 and Product Name: 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine

The compound with CAS No. 1805319-02-1 and the product name 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine represents a significant advancement in the field of pharmaceutical chemistry. This pyridine derivative, characterized by its unique substitution pattern involving difluoromethyl and fluoromethyl groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

Pyridine derivatives are well-documented for their diverse biological activities, making them valuable scaffolds in the design of novel therapeutic agents. The presence of halogen atoms, particularly iodine at the 2-position, enhances the compound's reactivity and functionalization possibilities. This feature is particularly advantageous in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

The difluoromethyl and fluoromethyl substituents introduce electron-withdrawing effects that can modulate the electronic properties of the pyridine ring. These modifications have been extensively studied for their impact on metabolic stability, lipophilicity, and binding affinity to biological targets. Recent research has highlighted the role of such fluorinated pyridines in enhancing drug-like properties, including improved pharmacokinetics and reduced off-target effects.

In the realm of medicinal chemistry, the compound 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine has shown promise as a building block for small-molecule inhibitors. Its structural features make it a suitable candidate for targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential utility in inhibiting kinases, which are often implicated in cancer and inflammatory diseases. The iodine atom at the 2-position facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of additional functional groups to fine-tune biological activity.

Advances in synthetic methodologies have further expanded the utility of this compound. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to incorporate aryl or heteroaryl groups onto the pyridine core. These transformations have led to a library of derivatives with tailored properties for preclinical evaluation.

The incorporation of fluorine atoms is a cornerstone of modern drug design due to their ability to influence molecular interactions at the atomic level. The difluoromethyl group, in particular, has been associated with enhanced binding affinity and metabolic stability. This has been attributed to its ability to engage in favorable hydrophobic interactions and π-stacking with biological targets. Similarly, the fluoromethyl group contributes to lipophilicity while maintaining metabolic resilience.

Recent publications have explored the pharmacological profile of fluorinated pyridines in various disease models. For example, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating cytokine production pathways. Additionally, preclinical studies suggest potential applications in antiviral therapies, where fluorinated pyridines exhibit inhibitory effects against viral proteases and polymerases.

The synthesis of 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation strategies to introduce iodine at the 2-position, followed by nucleophilic substitution or metal-mediated coupling reactions to incorporate the difluoromethyl and fluoromethyl groups. Optimizing these synthetic routes is crucial for achieving high yields and purity levels required for pharmaceutical applications.

The compound's structural features also make it an attractive candidate for computational modeling studies. Molecular docking simulations have been employed to predict binding modes with target proteins, providing insights into rational drug design. These studies have revealed that subtle modifications around the pyridine ring can significantly alter binding affinity and selectivity.

In conclusion, 3-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine (CAS No. 1805319-02-1) represents a compelling example of how structural modifications can enhance pharmacological properties. Its utility as a scaffold for drug discovery is underscored by its reactivity, functionalization potential, and demonstrated biological activity. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play a significant role in developing next-generation therapeutics.

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